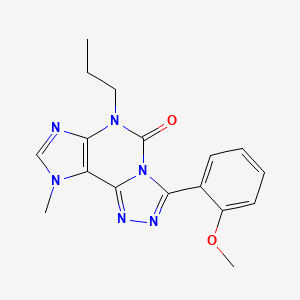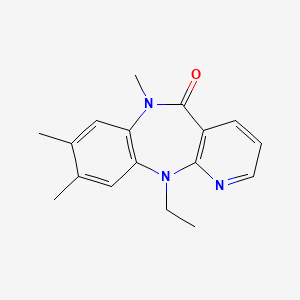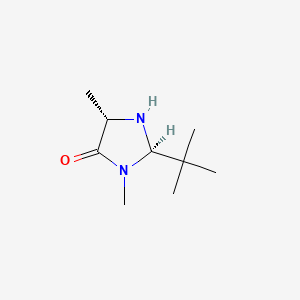
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is a chiral imidazolidinone compound with the molecular formula C9H18N2O. It is known for its role as an organocatalyst in various chemical reactions, particularly in asymmetric synthesis. This compound is also referred to as MacMillan’s enamine catalyst, named after the chemist who developed it .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- typically involves the reaction of tert-butylamine with 3,5-dimethyl-4-imidazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in THF at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with hydroxyl groups, while reduction may produce amine derivatives .
科学的研究の応用
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- has a wide range of scientific research applications:
Chemistry: It is widely used as an organocatalyst in asymmetric synthesis, facilitating the formation of chiral molecules with high enantioselectivity.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- involves its role as an organocatalyst. It forms an enamine intermediate with aldehydes or ketones, which then undergoes nucleophilic addition to electrophiles. This process enhances the reactivity and selectivity of the reaction, leading to the formation of chiral products. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states .
類似化合物との比較
Similar Compounds
- (2R,5R)-2-tert-Butyl-3,5-dimethyl-4-imidazolidinone
- (2R,5R)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
- 2-tert-Butyl-3,5-dimethyl-4-imidazolidinone hydrochloride
Uniqueness
2-tert-Butyl-3,5-dimethyl-4-imidazolidinone, (2R,5S)- is unique due to its high enantioselectivity and efficiency as an organocatalyst. Its ability to form stable enamine intermediates and facilitate asymmetric synthesis distinguishes it from other similar compounds .
特性
CAS番号 |
156592-72-2 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC名 |
(2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C9H18N2O/c1-6-7(12)11(5)8(10-6)9(2,3)4/h6,8,10H,1-5H3/t6-,8+/m0/s1 |
InChIキー |
MVEIZVYBCWRUDK-POYBYMJQSA-N |
異性体SMILES |
C[C@H]1C(=O)N([C@@H](N1)C(C)(C)C)C |
正規SMILES |
CC1C(=O)N(C(N1)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


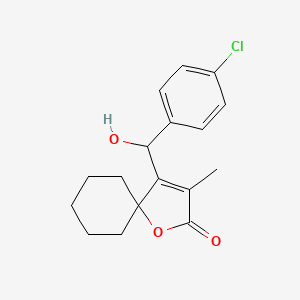
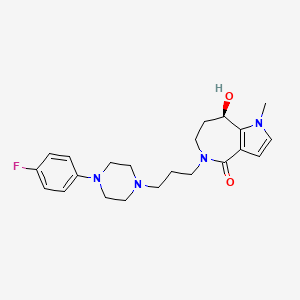

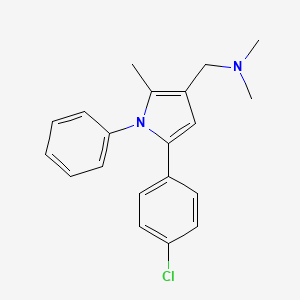
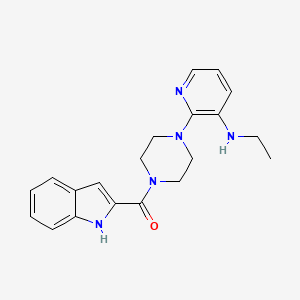

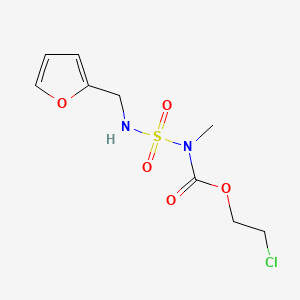
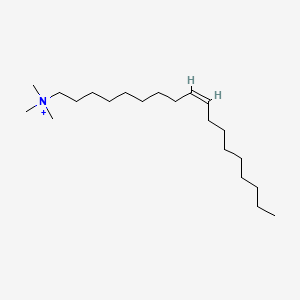
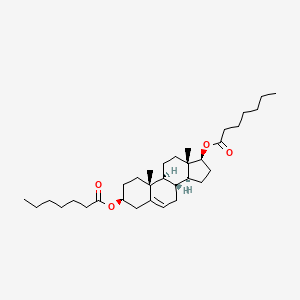
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
